molecular formula C11H9NS2 B12879775 Methyl quinoline-8-carbodithioate CAS No. 112307-45-6

Methyl quinoline-8-carbodithioate

Cat. No.: B12879775
CAS No.: 112307-45-6
M. Wt: 219.3 g/mol
InChI Key: WVQVBYMJDGUYND-UHFFFAOYSA-N
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Description

Methyl quinoline-8-carbodithioate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a carbodithioate group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-8-carbodithioate typically involves the reaction of quinoline derivatives with carbodithioate esters. One common method includes the alkylation of quinoline-8-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-8-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl quinoline-8-carbodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl quinoline-8-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in coordination chemistry and in the development of metal-based drugs. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: Methyl quinoline-8-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

112307-45-6

Molecular Formula

C11H9NS2

Molecular Weight

219.3 g/mol

IUPAC Name

methyl quinoline-8-carbodithioate

InChI

InChI=1S/C11H9NS2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3

InChI Key

WVQVBYMJDGUYND-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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